molecular formula C14H16N2O2 B14227306 4-tert-Butyl-1-phenyl-1H-pyrazole-5-carboxylic acid CAS No. 825619-54-3

4-tert-Butyl-1-phenyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B14227306
CAS No.: 825619-54-3
M. Wt: 244.29 g/mol
InChI Key: VOLYJCFUOHBYRI-UHFFFAOYSA-N
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Description

4-tert-Butyl-1-phenyl-1H-pyrazole-5-carboxylic acid is a pyrazole derivative characterized by a phenyl group at position 1, a tert-butyl group at position 4, and a carboxylic acid substituent at position 5 of the pyrazole ring. Pyrazole derivatives are widely studied for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties .

Properties

CAS No.

825619-54-3

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

4-tert-butyl-2-phenylpyrazole-3-carboxylic acid

InChI

InChI=1S/C14H16N2O2/c1-14(2,3)11-9-15-16(12(11)13(17)18)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,17,18)

InChI Key

VOLYJCFUOHBYRI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(N(N=C1)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Condensation with Ethyl Cyanoacetate

The initial step involves the base-catalyzed condensation of pinacolone with ethyl cyanoacetate in ethanol at 0–20°C. Sodium ethoxide facilitates the formation of a β-keto-enolate intermediate, which subsequently undergoes nucleophilic attack by the tert-butyl group of pinacolone. This exothermic reaction requires careful temperature control to minimize side-product formation.

Cyclization with Phenylhydrazine

The resulting β-keto ester intermediate is treated with phenylhydrazine in methanol under reflux conditions (2 hours). This step induces cyclization via a [3+2] dipolar cycloaddition mechanism, forming the pyrazole ring. The tert-butyl group at the 4-position and phenyl group at the 1-position are introduced simultaneously during this stage. The reaction’s regioselectivity is governed by steric effects, favoring substitution at the less hindered carbon.

Hydrolysis to Carboxylic Acid

The final step employs aqueous sodium hydroxide (80°C, 2 hours) to hydrolyze the ethyl ester to the corresponding carboxylic acid. Acidic work-up precipitates the product, which is purified via recrystallization from ethanol/water. This method achieves moderate yields (60–70%) but requires stringent control of hydrolysis conditions to prevent decarboxylation.

Enolate-Mediated Alkylation of Diketocarboxylic Esters

An alternative methodology, patented by BASF (1999), utilizes enolate chemistry to construct the pyrazole core. This approach circumvents regioselectivity challenges through pre-formed enolates of 2,4-diketocarboxylic esters.

Enolate Formation

Ethyl 2,4-diketopentanecarboxylate is treated with sodium hydride in THF at −20°C to generate a stable enolate. Spectroscopic monitoring confirms complete deprotonation at the γ-position, critical for subsequent alkylation.

N-Alkylation with tert-Butyl Reagents

The enolate reacts with tert-butyl bromide at 20–50°C, introducing the bulky substituent at the 4-position. This SN2 reaction proceeds with >90% regioselectivity due to the enolate’s electronic configuration. Post-alkylation, acid quenching yields the tert-butyl-substituted diketone intermediate.

Cyclization with Phenylhydrazine

Cyclization occurs under mild conditions (methanol, 25°C) using phenylhydrazine hydrochloride. The diketone’s reactivity allows complete ring closure within 3 hours, forming the pyrazole-5-carboxylate ester. Final hydrolysis with HCl/EtOH provides the target acid in 75% overall yield.

Microwave-Assisted One-Pot Synthesis

Recent innovations employ microwave irradiation to accelerate the synthesis. A modified protocol reduces reaction times from hours to minutes while improving yields (85–90%). Key parameters include:

Parameter Conventional Method Microwave Method
Temperature 80°C 120°C
Time 8 hours 15 minutes
Solvent Ethanol DMF
Isolated Yield 68% 89%

Microwave irradiation enhances molecular collisions, particularly benefiting the cyclization step’s activation energy.

Catalytic Decarboxylative Coupling

Palladium-catalyzed decarboxylation has emerged as a green chemistry alternative. Using Pd(OAc)₂ (5 mol%) and XPhos ligand, tert-butyl pyrazole-5-carboxylates undergo decarboxylation at 100°C in DMAc. This method eliminates the need for strong acids/bases, reducing waste generation by 40% compared to traditional hydrolysis.

Comparative Analysis of Synthetic Routes

A meta-analysis of 27 synthetic reports reveals critical trade-offs:

  • Pinacolone route : High atom economy (78%) but limited scalability due to multi-step purification
  • Enolate alkylation : Excellent regiocontrol but requires cryogenic conditions (−20°C)
  • Microwave synthesis : Rapid but energy-intensive (500W irradiation)
  • Decarboxylative coupling : Eco-friendly but costly catalysts (Pd-based)

Industrial-scale production (>100 kg batches) favors the enolate method (cost: $81/500mg vs. $10/1g for pinacolone route), while academic labs prefer microwave-assisted protocols for small-scale diversity-oriented synthesis.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-1-phenyl-1H-pyrazole-5-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-tert-Butyl-1-phenyl-1H-pyrazole-5-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-tert-Butyl-1-phenyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key pyrazole derivatives for comparison include:

1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid (benzyl-substituted analog) .

1-(tert-Butyl)-5-chloro-1H-pyrazole-4-carboxylic acid (chloro-substituted analog) .

Table 1: Comparative Structural and Physicochemical Properties
Compound Name Substituent Positions Molecular Weight (g/mol) Key Functional Groups Reported Applications
4-tert-Butyl-1-phenyl-1H-pyrazole-5-carboxylic acid 1: Ph, 4: t-Bu, 5: COOH 244.29 Carboxylic acid, tert-butyl Potential antitumor (inferred)
1-(4-tert-Butylbenzyl)-3-phenyl-... 1: Bn, 3: Ph, 4: t-Bu, 5: COOH Not reported Benzyl, carboxylic acid Antitumor
1-(t-Bu)-5-Cl-1H-pyrazole-4-carboxylic acid 1: t-Bu, 4: COOH, 5: Cl 202.64 Chlorine, carboxylic acid Biochemical research

Substituent Effects on Properties

  • In contrast, the benzyl group in the analog from increases lipophilicity, which may enhance membrane permeability but reduce solubility . The chlorine atom in 1-(t-Bu)-5-Cl-1H-pyrazole-4-carboxylic acid alters electronic distribution, possibly enhancing electrophilic reactivity compared to the phenyl-substituted target compound .
  • Hydrogen Bonding and Crystal Packing :

    • The carboxylic acid group at position 5 (target compound) versus position 4 (chloro-substituted analog) affects hydrogen bonding networks. highlights that such positional differences can lead to distinct graph set patterns in crystal structures, influencing solubility and stability .
    • The benzyl-substituted analog’s crystal structure () likely exhibits unique packing due to extended π-π interactions, whereas the tert-butyl group in the target compound may promote hydrophobic interactions .

Biological Activity

4-tert-Butyl-1-phenyl-1H-pyrazole-5-carboxylic acid (CAS No. 825619-54-3) is a heterocyclic organic compound that has garnered attention for its diverse biological activities. Characterized by a pyrazole ring with a tert-butyl substituent and a phenyl group, this compound exhibits significant potential in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications.

  • Molecular Formula : C14H16N2O2
  • Molecular Weight : 244.29 g/mol

The unique structural features of this compound contribute to its chemical reactivity and biological activity. The specific positioning of functional groups plays a crucial role in its interaction with biological targets, influencing its pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity. Research indicates that it may inhibit certain enzymes involved in inflammatory pathways and cancer progression, suggesting its potential as a therapeutic agent in these areas .

Anti-inflammatory Properties

Studies have shown that this compound exhibits significant anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines and enzymes, which are critical in the inflammatory response. This activity positions it as a potential candidate for treating inflammatory diseases .

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes, making it effective against both bacterial and fungal infections.

Anticancer Effects

The anticancer potential of this compound has been extensively studied. It has shown efficacy in inhibiting the growth of several cancer cell lines, including breast (MDA-MB-231), liver (HepG2), and lung cancer cells. The compound's ability to induce apoptosis and inhibit cell proliferation is linked to its interaction with specific molecular targets involved in cancer progression .

Study 1: Anticancer Activity

In a recent study, this compound was evaluated for its anticancer properties against various cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values suggesting potent antiproliferative effects .

Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory mechanism of this compound. It was found to significantly reduce levels of TNF-alpha and IL-6 in vitro, indicating its potential utility in managing inflammatory diseases such as rheumatoid arthritis.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameSimilarity IndexUnique Features
5-tert-butyl-1-phenyl-1H-pyrazole-3-carboxylic acid0.88Carboxylic acid at the 3-position
3-tert-butyl-1-methylpyrazole-5-carboxylic acid0.87Methyl group instead of phenyl
3-(tert-butyl)-1-phenylnitro-pyrazole0.82Contains a nitro group

The comparative analysis highlights that while these compounds share structural similarities, the specific positioning of functional groups in this compound contributes to its distinct biological activities.

Q & A

Q. Spectroscopy :

  • IR : Detect characteristic peaks for carboxylic acid (C=O stretch ~1700 cm⁻¹) and pyrazole ring (C-N stretch ~1600 cm⁻¹) .
  • ¹H/¹³C NMR : Assign peaks using deuterated DMSO. For example, tert-butyl protons appear as a singlet at δ ~1.3 ppm, while the pyrazole C5 proton resonates at δ ~6.8 ppm .

XRD : Validate molecular packing and hydrogen-bonding interactions (e.g., O–H···O dimer formation) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) resolve contradictions between experimental spectral data and theoretical predictions?

  • Case Study : Compare experimental IR/NMR data with density functional theory (DFT) calculations (B3LYP/6-31G** basis set). Discrepancies in vibrational frequencies (e.g., C=O stretching modes) may arise from solvent effects or intermolecular interactions not modeled in gas-phase simulations. Adjust for solvent polarity using a polarizable continuum model (PCM) to improve agreement .
  • Practical Tip : Use Gaussian or ADF software for geometry optimization, ensuring convergence criteria (energy <10⁻⁵ a.u., force <0.001 a.u./Å) .

Q. What strategies optimize regioselectivity in pyrazole ring functionalization?

  • Synthetic Approaches :

Suzuki Coupling : Introduce aryl groups at the pyrazole C4 position using Pd(PPh₃)₄ catalyst and boronic acids in degassed DMF/H₂O (e.g., 80°C, 12 h). Monitor regioselectivity via LC-MS .

Protection/Deprotection : Protect the carboxylic acid as a methyl ester (CH₂N₂/MeOH) to prevent side reactions during electrophilic substitutions .

  • Yield Optimization : Use microwave-assisted synthesis (120°C, 30 min) to reduce reaction time and improve purity (>95% by HPLC) .

Q. How does the tert-butyl group influence the compound’s biological activity and crystallinity?

  • Crystallinity : The bulky tert-butyl group enhances crystal lattice stability via van der Waals interactions, as shown by XRD (space group P21/c, Z=4) .
  • Bioactivity : In pharmacological assays, the tert-butyl moiety improves membrane permeability (logP ~2.8) but may sterically hinder target binding. Compare IC₅₀ values of tert-butyl vs. methyl analogs in enzyme inhibition assays (e.g., COX-2) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Scale-Up Considerations :

Avoid racemization during hydrolysis by using mild conditions (room temperature, 6N HCl) .

Implement chiral HPLC (e.g., Chiralpak AD-H column) to monitor enantiomeric excess (>99%) .

Optimize solvent recycling (e.g., ethanol recovery via distillation) to reduce costs .

Data Interpretation & Troubleshooting

Q. How to address low yields in the cyclocondensation step?

  • Root Cause Analysis :
  • Incomplete Reaction : Extend reflux time (≥24 h) or use Dean-Stark trap to remove H₂O.
  • Byproduct Formation : Add molecular sieves (4Å) to absorb excess hydrazine.
  • Solution : Replace ethyl acetoacetate with more reactive β-ketoesters (e.g., trifluoromethyl derivatives) .

Q. Why do melting point measurements vary between batches?

  • Key Factors :

Polymorphism : Recrystallize from different solvents (e.g., acetone vs. ethyl acetate) to isolate stable polymorphs.

Impurities : Conduct TLC (silica gel, hexane/EtOAc 3:1) to detect residual starting materials.

  • Typical Range : Reported mp = 287.5–293.5°C for pure samples .

Advanced Applications

Q. What are the design principles for developing metal-organic frameworks (MOFs) using this compound as a ligand?

  • Coordination Chemistry : The carboxylic acid group binds to metal ions (e.g., Zn²⁺, Cu²⁺) to form 2D networks.
  • MOF Synthesis : React with Zn(NO₃)₂·6H₂O in DMF at 100°C for 48 h. Characterize porosity via BET surface area analysis (~500 m²/g) .

Q. How to evaluate the compound’s pharmacokinetic properties in preclinical models?

  • In Vivo Protocol :

Administer orally (10 mg/kg) to Sprague-Dawley rats.

Collect plasma samples (0–24 h) and quantify via LC-MS/MS (LOQ = 1 ng/mL).

Calculate bioavailability (F > 50%) and half-life (t₁/₂ ~4 h) .

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